(3R,4R,5R)-2-[(1S,2S,4S,6R)-4,6-Diamino-3-[(2R,3R,6S)-3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid
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Overview
Description
Gentamicin is an aminoglycoside antibiotic that is widely used to treat various bacterial infections. It is particularly effective against gram-negative bacteria and is often used in severe infections such as bone infections, endocarditis, pelvic inflammatory disease, meningitis, pneumonia, urinary tract infections, and sepsis . Gentamicin was first discovered and isolated from the bacterium Micromonospora purpurea in 1963 and has since become a crucial antibiotic in medical practice .
Preparation Methods
Synthetic Routes and Reaction Conditions: Gentamicin is naturally produced by the bacterium Micromonospora purpurea. The antibiotic is collected from the culture of the bacterium by perforating the cell wall . The production process involves fermentation, where the bacterium is cultured under specific conditions to produce gentamicin. The fermentation broth is then processed to extract and purify the antibiotic.
Industrial Production Methods: In industrial settings, gentamicin is produced through large-scale fermentation. The bacterium Micromonospora purpurea is grown in bioreactors under controlled conditions. After fermentation, the broth is subjected to various purification steps, including filtration, precipitation, and chromatography, to isolate and purify gentamicin .
Chemical Reactions Analysis
Types of Reactions: Gentamicin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the derivatization with Hantzsch reagent, which involves the primary amino group at the pyranose ring of gentamicin .
Common Reagents and Conditions:
Oxidation: Gentamicin can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles that can replace specific functional groups in the gentamicin molecule.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of gentamicin derivatives with altered functional groups .
Scientific Research Applications
Gentamicin has a wide range of scientific research applications:
Mechanism of Action
Gentamicin exerts its effects by binding to the 30S subunit of the bacterial ribosome. This binding disrupts the ability of the ribosome to accurately read messenger RNA, leading to the production of defective proteins and ultimately causing bacterial cell death . The primary molecular targets are the ribosomal RNA and associated proteins, which are essential for bacterial protein synthesis .
Comparison with Similar Compounds
Tobramycin: Another aminoglycoside antibiotic with a similar mechanism of action but different spectrum of activity.
Amikacin: Known for its effectiveness against gentamicin-resistant bacterial strains.
Neomycin: Primarily used for topical applications due to its toxicity when administered systemically.
Gentamicin remains a vital antibiotic in the fight against bacterial infections, with ongoing research aimed at improving its efficacy and reducing its side effects.
Properties
CAS No. |
1405-41-0 |
---|---|
Molecular Formula |
C21H45N5O11S |
Molecular Weight |
575.7 g/mol |
IUPAC Name |
(3R,4R,5R)-2-[(1S,2S,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid |
InChI |
InChI=1S/C21H43N5O7.H2O4S/c1-9(25-3)13-6-5-10(22)19(31-13)32-16-11(23)7-12(24)17(14(16)27)33-20-15(28)18(26-4)21(2,29)8-30-20;1-5(2,3)4/h9-20,25-29H,5-8,22-24H2,1-4H3;(H2,1,2,3,4)/t9?,10-,11+,12-,13+,14+,15-,16?,17+,18-,19-,20?,21+;/m1./s1 |
InChI Key |
NWQISSNHRDDWRM-KFSSRJMVSA-N |
Isomeric SMILES |
CC([C@@H]1CC[C@H]([C@H](O1)OC2[C@H](C[C@H]([C@@H]([C@H]2O)OC3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)NC.OS(=O)(=O)O |
SMILES |
CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC.OS(=O)(=O)O |
Canonical SMILES |
CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC.OS(=O)(=O)O |
Color/Form |
White amorphous powder |
melting_point |
102-108 °C 105 °C (decomposition) |
physical_description |
Solid |
Pictograms |
Irritant; Health Hazard |
solubility |
Freely soluble in water Soluble in pyridine, dimethylformamide, in acidic media with salt formation; moderately soluble in methanol, ethanol, acetone; practically insoluble in benzene, halogenated hydrocarbons 1.26e+01 g/L |
Synonyms |
NSC-82261, SCH9724 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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